N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide
CAS No.: 1211796-54-1
Cat. No.: VC5656464
Molecular Formula: C17H20N2O3
Molecular Weight: 300.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211796-54-1 |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.358 |
| IUPAC Name | N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20) |
| Standard InChI Key | HRFPXFOZAOGJJH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide (C₁₇H₂₀N₂O₃) features a cyclopentane ring fused to a 4-methoxyphenyl group at the 1-position, with a methylisoxazole-5-carboxamide moiety attached via a methylene bridge. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability while retaining target affinity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.358 g/mol |
| CAS Number | 1211796-54-1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 75.6 Ų |
Stereochemical Considerations
The cyclopentyl group introduces conformational rigidity, potentially influencing binding to chiral biological targets. While the compound’s specific stereochemistry remains unelucidated in available literature, analogous isoxazole derivatives demonstrate enantiomer-dependent activity profiles . For instance, WO2010112475A1 discloses hydroxy-methyl isoxazole analogues with stereospecific GABA_A receptor modulation, underscoring the importance of stereochemistry in optimizing therapeutic efficacy .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 4-methoxybenzaldehyde and cyclopentanone. A representative pathway includes:
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Cyclopentyl Formation: Aldol condensation of 4-methoxybenzaldehyde with cyclopentanone yields 1-(4-methoxyphenyl)cyclopentanol.
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Methylation: Treatment with methyl iodide converts the hydroxyl group to a methyl ether.
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Side-Chain Incorporation: Coupling with isoxazole-5-carboxylic acid via carbodiimide-mediated amide bond formation completes the structure.
Reaction Optimization
Key parameters influencing yield (reported ~40–60% in preliminary studies) include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Catalysis: Palladium-based catalysts improve coupling efficiency during amide formation.
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Purification: Silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures achieve >95% purity.
Mechanism of Action
Enzyme Inhibition
The isoxazole ring acts as a zinc-binding motif, inhibiting metalloproteases such as matrix metalloproteinase-9 (MMP-9). In inflammatory models, isoxazole derivatives reduce MMP-9 activity by 70–80% at 10 μM, suggesting potential anti-metastatic applications.
Receptor Modulation
Future Research Directions
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Stereoselective Synthesis: Resolve enantiomers to assess stereochemical impact on bioactivity.
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Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets.
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Formulation Development: Explore nanoparticle delivery to enhance CNS bioavailability.
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